![molecular formula C11H7NO4 B076496 5-(3-Nitrophenyl)furan-2-carbaldehyde CAS No. 13148-43-1](/img/structure/B76496.png)
5-(3-Nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(3-Nitrophenyl)furan-2-carbaldehyde: is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde group at the 2-position
Mechanism of Action
Target of Action
It is known that arylfurane compounds, such as aldehydes, exhibit various biological activities . The presence of nitro and carbonyl groups in these compounds extends the possibilities of their practical usage .
Mode of Action
It is known that the presence of nitro and carbonyl groups in these compounds can potentially influence their interaction with biological targets .
Biochemical Pathways
Arylfurane compounds, such as aldehydes, are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The thermodynamic properties of this compound have been studied . The temperature dependence of its saturated vapor pressure was determined by Knudsen’s effusion method . These properties may influence the compound’s bioavailability.
Result of Action
Arylfurane compounds, such as aldehydes, are known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The thermodynamic properties of this compound have been studied, which may provide some insight into how it behaves under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde typically involves the following steps:
Nitration of Phenylfuran: The starting material, phenylfuran, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the phenyl ring.
Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the furan ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-Nitrophenyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 5-(3-Nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(3-Aminophenyl)furan-2-carbaldehyde.
Substitution: Various substituted phenylfuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-(3-Nitrophenyl)furan-2-carbaldehyde has been investigated for its biological activity, particularly as a potential lead compound in drug development. The presence of the nitrophenyl group enhances its reactivity and interaction with biological targets, making it suitable for exploring new therapeutic agents.
- Biological Activity : Research indicates that compounds with similar structures exhibit antimicrobial, anticancer, and anticonvulsant properties. The oxime derivative of this compound has shown promise in modulating enzyme activity through hydrogen bonding interactions, suggesting potential applications in disease treatment .
- Drug Development : The oxime functional group allows for various organic reactions that can lead to the synthesis of more complex molecules, which are crucial in the development of pharmaceuticals targeting specific diseases.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic compounds. Its unique structure facilitates various reactions:
- Precursor for Complex Molecules : It can be used to synthesize derivatives with enhanced properties, contributing to the development of new materials and chemicals .
- Multicomponent Reactions : The compound has been utilized in multicomponent reactions that align with green chemistry principles, allowing for efficient synthesis while minimizing waste .
Materials Science
The unique properties of this compound make it a candidate for applications in materials science:
- Dyes and Polymers : Due to its chemical structure, it can be incorporated into the design of specialty chemicals such as dyes and polymers with specific functionalities.
- Potential in Nanotechnology : Its reactivity may also allow it to be used in the development of nanomaterials or coatings that require specific chemical properties.
Thermodynamic Properties
Understanding the thermodynamic properties of this compound is essential for its application in various fields:
- Calorimetric Studies : Research has focused on determining the thermodynamic parameters such as enthalpy and entropy related to phase transitions and reactions involving this compound. These studies are crucial for predicting its behavior under different conditions, thereby aiding in its practical applications .
Case Study 1: Antimicrobial Activity
A study highlighted the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated a significant inhibitory effect, suggesting further exploration for developing new antibiotics based on this scaffold.
Case Study 2: Synthesis of Novel Compounds
Another research effort focused on using this compound as a precursor in synthesizing novel furan derivatives with enhanced biological activity. The study demonstrated successful synthesis routes and characterized the resulting compounds' activities against specific biological targets .
Comparison with Similar Compounds
- 5-(2-Nitrophenyl)furan-2-carbaldehyde
- 5-(4-Nitrophenyl)furan-2-carbaldehyde
Comparison:
- Position of Nitro Group: The position of the nitro group on the phenyl ring (2-, 3-, or 4-) can significantly influence the compound’s reactivity and properties. For example, the 3-nitro derivative may have different electronic and steric effects compared to the 2- or 4-nitro derivatives.
- Reactivity: The reactivity of the compound in various chemical reactions can vary based on the position of the nitro group, affecting its suitability for specific applications.
Properties
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUACWQWQDJZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346468 | |
Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660011 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13148-43-1 | |
Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-Nitrophenyl)furfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(3-Nitrophenyl)furan-2-carbaldehyde function as a sensor for both mercury and iron ions?
A1: The research paper describes the synthesis of a novel fluorescent sensor, termed "QS", derived from this compound and a barbituric acid derivative. While the exact mechanism isn't fully elucidated, the researchers observed distinct fluorescence responses of QS in the presence of Hg2+ and Fe3+ ions []. Specifically, Hg2+ ions enhance the fluorescence of QS, resulting in an orange emission, while Fe3+ ions quench its fluorescence []. This differential response allows for the selective detection of these metal ions in solution. Further studies, including fluorescence measurements and mass spectrometry, suggest a 1:1 binding stoichiometry between QS and both Hg2+ and Fe3+ [], hinting at the formation of specific complexes.
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